6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-8-7-17(16-5-6-16)25-27(21)14-15-9-11-26(12-10-15)22(29)20-13-23-18-3-1-2-4-19(18)24-20/h1-4,7-8,13,15-16H,5-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURUWAKZOKGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the dihydropyridazinone core followed by the introduction of the quinoxaline and cyclopropyl groups. The structural formula can be represented as:
This compound features a dihydropyridazinone backbone, which is known for various biological activities, enhanced by the presence of the quinoxaline moiety.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 8 to 31 μM against human leukemia cell lines (HL60, K562, U937) . These findings suggest that this compound may also possess similar anticancer activity.
The mechanism through which quinoxaline derivatives exert their biological effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, quinoxaline compounds have been noted to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival . Furthermore, they may induce apoptosis through the activation of caspases in cancer cells .
Other Biological Activities
In addition to anticancer properties, quinoxaline derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of quinoxaline derivatives against various pathogens. For instance, certain derivatives demonstrated significant activity against Schistosoma mansoni, indicating potential use in treating parasitic infections .
- Hypoglycemic Effects : Recent research has suggested that modifications in the quinoxaline structure can lead to compounds with hypoglycemic activity. These derivatives enhance glucose transport and improve insulin sensitivity by modulating GLUT4 and PPAR-γ expression in cellular models .
Case Studies
- Cytotoxicity Against Leukemia : A study on related pyrroloquinoxaline derivatives indicated significant cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents . This underscores the potential of related structures for further development.
- Antimicrobial Efficacy : Another investigation into quinoxaline derivatives revealed promising results against bacterial strains and protozoa, suggesting a broad spectrum of antimicrobial activity .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs
The pyridazin-3-one scaffold is a common feature in all compared compounds. This moiety is known for its hydrogen-bond acceptor properties and planar geometry, which facilitate interactions with biological targets such as enzymes or receptors. Variations in substituents at positions 2 and 6 significantly alter physicochemical and pharmacological profiles.
Substituent Analysis
a. Quinoxaline vs. Quinoline Derivatives
- Quinoline Analog: 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one (CAS 2309556-90-7, C22H22N4O2, MW 374.4) replaces quinoxaline with quinoline.
b. Piperidine Substituents
- Imidazo[1,2-b]pyridazine Variant: 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097864-47-4, C19H22N6O, MW 350.4) substitutes quinoxaline with imidazopyridazine. This introduces additional hydrogen-bond donors/acceptors, which may improve solubility but increase molecular weight and polar surface area .
- Chloropyridine Derivative: 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one features a 3-chloropyridine group.
c. Alkyl and Heterocyclic Modifications
- Isobutyl-Pyrazole Derivative : 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (C17H25N5O, MW 315.4) replaces cyclopropyl with a pyrazole group. Pyrazole’s hydrogen-bonding capacity and smaller size may enhance solubility but reduce steric shielding compared to cyclopropyl .
Data Table: Structural and Molecular Comparison
Research Implications
- Quinoxaline vs. Quinoline: The target compound’s quinoxaline group likely offers superior binding in targets requiring electron-deficient aromatic systems, such as kinase ATP-binding pockets.
- Cyclopropyl Advantage : The cyclopropyl group minimizes metabolic oxidation compared to linear alkyl chains (e.g., isopropyl in ’s compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
